
3-Pyridinol,2-hydrazino-,1-oxide(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinol,2-hydrazino-,1-oxide(9CI): is a chemical compound with the molecular formula C5H7N3O2 It is a derivative of pyridine, characterized by the presence of a hydrazino group at the second position and an oxide group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinol,2-hydrazino-,1-oxide(9CI) typically involves the reaction of 3-pyridinol with hydrazine under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the oxide group at the first position. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of 3-Pyridinol,2-hydrazino-,1-oxide(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pyridinol,2-hydrazino-,1-oxide(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield 3-pyridinol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Pyridinol,2-hydrazino-,1-oxide(9CI) is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, 3-Pyridinol,2-hydrazino-,1-oxide(9CI) is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Pyridinol,2-hydrazino-,1-oxide(9CI) involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The oxide group can participate in redox reactions, influencing the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Pyridinol 1-oxide: A similar compound with the oxide group at the first position and a hydroxyl group at the second position.
3-Pyridinol: The parent compound without the hydrazino and oxide groups.
Uniqueness: 3-Pyridinol,2-hydrazino-,1-oxide(9CI) is unique due to the presence of both the hydrazino and oxide groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other pyridinol derivatives.
Eigenschaften
Molekularformel |
C5H7N3O2 |
|---|---|
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
(2E)-2-hydrazinylidene-1-hydroxypyridin-3-ol |
InChI |
InChI=1S/C5H7N3O2/c6-7-5-4(9)2-1-3-8(5)10/h1-3,9-10H,6H2/b7-5+ |
InChI-Schlüssel |
IAOTZLFOLGUMFZ-FNORWQNLSA-N |
Isomerische SMILES |
C1=CN(/C(=N/N)/C(=C1)O)O |
Kanonische SMILES |
C1=CN(C(=NN)C(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)
![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
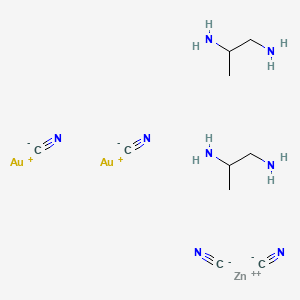
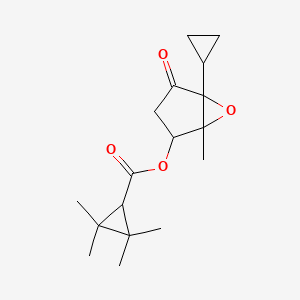
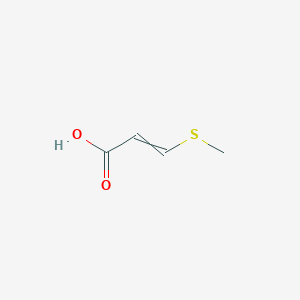
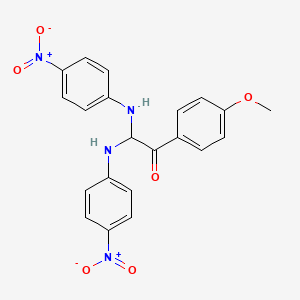
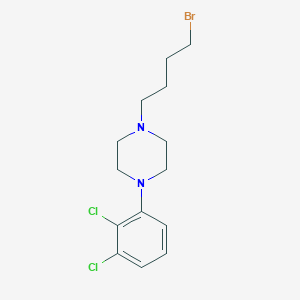
![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)
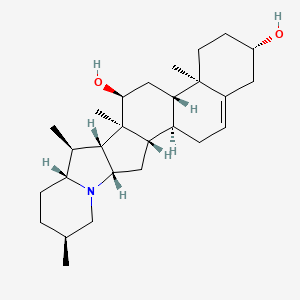
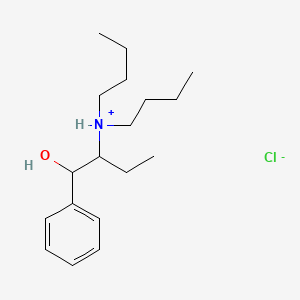
![4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13786527.png)

